molecular formula C38H51F3N4O3 B15138993 Cyanine3 amine (TFA)

Cyanine3 amine (TFA)

Cat. No.: B15138993
M. Wt: 668.8 g/mol
InChI Key: LSLWTCOXVYIZCN-UHFFFAOYSA-N
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Description

Cyanine3 amine (TFA) is a potent green fluorescent dye, known for its primary amine group. This compound is an analog of Cyanine3 amine and is widely used in scientific research due to its excellent photophysical properties. It is particularly valued for its ability to covalently couple with reactive groups such as NHS esters, carboxy groups (after carbodiimide activation), and epoxides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanine3 amine (TFA) typically involves the reaction of Cyanine3 amine with trifluoroacetic acid (TFA). The primary amine group of Cyanine3 amine reacts with TFA to form the TFA salt. This reaction is usually carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of Cyanine3 amine (TFA) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity and consistency of the product. The compound is often produced in solid form and stored under specific conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Cyanine3 amine (TFA) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically conjugates of Cyanine3 amine (TFA) with various biomolecules, enhancing their fluorescent properties for use in scientific research .

Scientific Research Applications

Cyanine3 amine (TFA) has a wide range of applications in scientific research:

    Fluorescent Labeling: Used to label biological macromolecules for imaging and diagnostic purposes.

    Disease Diagnosis: Employed in the detection of diseases through fluorescent imaging techniques.

    Immunoassays: Utilized in assays to detect specific proteins or antibodies.

    DNA Detection: Applied in the detection and analysis of DNA sequences.

Mechanism of Action

The mechanism of action of Cyanine3 amine (TFA) involves its ability to fluoresce when exposed to specific wavelengths of light (λ ex =555 nm, λ em =570 nm). The primary amine group allows it to form covalent bonds with various reactive groups, making it a versatile tool in bioconjugation. The fluorescence properties are due to the electronic transitions within the dye molecule, which emit light upon returning to the ground state .

Comparison with Similar Compounds

Similar Compounds

  • Cyanine3 amine hydrochloride
  • Cyanine5 amine
  • Indocyanine green

Uniqueness

Cyanine3 amine (TFA) is unique due to its specific excitation and emission wavelengths, which make it particularly useful for applications requiring green fluorescence. Its ability to form stable covalent bonds with a variety of reactive groups also sets it apart from other similar compounds .

Properties

Molecular Formula

C38H51F3N4O3

Molecular Weight

668.8 g/mol

IUPAC Name

N-(6-aminohexyl)-6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;2,2,2-trifluoroacetate

InChI

InChI=1S/C36H50N4O.C2HF3O2/c1-35(2)28-18-10-12-20-30(28)39(5)32(35)22-17-23-33-36(3,4)29-19-11-13-21-31(29)40(33)27-16-8-9-24-34(41)38-26-15-7-6-14-25-37;3-2(4,5)1(6)7/h10-13,17-23H,6-9,14-16,24-27,37H2,1-5H3;(H,6,7)

InChI Key

LSLWTCOXVYIZCN-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.C(=O)(C(F)(F)F)[O-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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